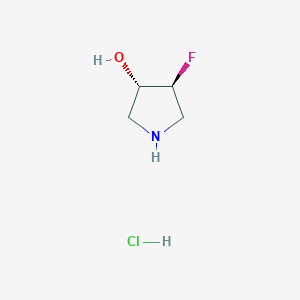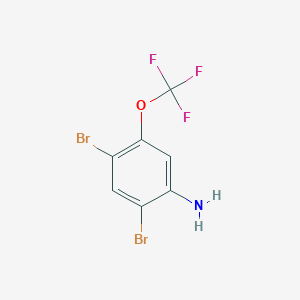
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde
Overview
Description
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde, also known as 3FEHA, is a compound belonging to the family of arylaldehydes. It is a derivative of hydroxybenzaldehyde and is used in a variety of scientific research applications. Its chemical structure consists of a benzene ring, an ethoxy group, and a fluoroethoxy group. 3FEHA has been used in a range of research studies, ranging from synthetic organic chemistry to drug discovery and development.
Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis in Anticancer Research : A study describes the synthesis of fluorinated benzaldehydes, which were used to create fluorinated analogues of anticancer combretastatins. The synthesized compounds exhibited potent cell growth inhibitory properties similar to those of the original combretastatins (Lawrence et al., 2003).
Antioxidant Activity
- Antioxidant Properties : Another research focused on the synthesis of 4-Fluorobenzaldehyde derivatives, which exhibited promising antioxidant activities (El Nezhawy et al., 2009).
Electrocatalysis and Conductivity
- Electrocatalysis in NADH Oxidation : The oxidation of 3,4-hydroxybenzaldehyde was found to give rise to stable redoxactive electropolymerized films containing a quinone moiety, which are significant in the context of electrocatalysis (Pariente et al., 1994).
- Conductive Polymers : Research on bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, led to the synthesis of electrically conductive pristine polyazomethines, demonstrating its relevance in the development of conductive materials (Hafeez et al., 2019).
Chemical Properties and Reactions
- Chemical Characterization : Studies on the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents provide fundamental data for purification and optimization processes (Wang et al., 2017).
- C-H Bond Cleavage : Research on 2-Hydroxybenzaldehydes revealed efficient reactions with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond, using a rhodium-based catalyst system (Kokubo et al., 1999).
properties
IUPAC Name |
3-(2-fluoroethoxy)-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-3-4-13-9-5-7(6-11)1-2-8(9)12/h1-2,5-6,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDYXNGYCSXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)



![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
